2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione
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Overview
Description
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is an organic compound with a complex structure that includes a naphthalene ring substituted with a heptylamino group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with heptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone moiety can be reduced to form a dihydroxy derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-(Heptylamino)-3-oxo-1,4-naphthoquinone.
Reduction: Formation of 2-(Heptylamino)-3,4-dihydroxy-1,4-naphthalenedione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-1,4-naphthoquinone
- 2-(Hexylamino)-3-hydroxy-1,4-naphthoquinone
- 2-(Octylamino)-3-hydroxy-1,4-naphthoquinone
Uniqueness
2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is unique due to its specific heptylamino substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct properties and applications.
Properties
CAS No. |
22158-43-6 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(heptylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-5-8-11-18-14-15(19)12-9-6-7-10-13(12)16(20)17(14)21/h6-7,9-10,18-19H,2-5,8,11H2,1H3 |
InChI Key |
VVTYDTWGDNCMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
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